![molecular formula C18H18ClIO4 B4648183 4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4648183.png)
4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde
描述
4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde is an organic compound with a complex structure that includes chlorophenoxy, propoxy, ethoxy, and iodinated benzaldehyde groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 4-chlorophenoxypropyl bromide: This is achieved by reacting 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Reaction with 3-ethoxy-5-iodobenzaldehyde: The intermediate 4-chlorophenoxypropyl bromide is then reacted with 3-ethoxy-5-iodobenzaldehyde in the presence of a base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: 4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzoic acid.
Reduction: 4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Iodine Atom: Can participate in halogen bonding, influencing molecular interactions.
Phenoxy and Propoxy Groups: Can affect the compound’s hydrophobicity and ability to interact with lipid membranes.
相似化合物的比较
Similar Compounds
- 4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- 4-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzaldehyde
- 4-[3-(4-chlorophenoxy)propoxy]-3-iodobenzaldehyde
Uniqueness
4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde is unique due to the presence of both ethoxy and iodinated benzaldehyde groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIO4/c1-2-22-17-11-13(12-21)10-16(20)18(17)24-9-3-8-23-15-6-4-14(19)5-7-15/h4-7,10-12H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVCKBXDOOTDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


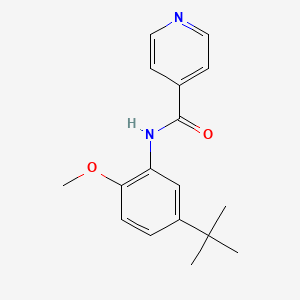
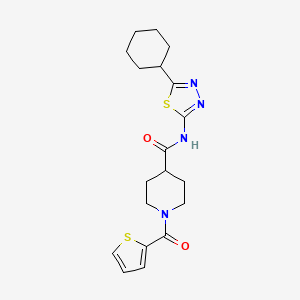
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4648113.png)
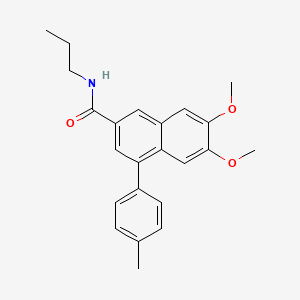
![2-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B4648136.png)
![2-({4-ALLYL-5-[4-(CYCLOPENTYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE](/img/structure/B4648144.png)
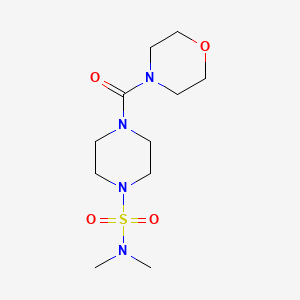
![2-(3,4-DIETHOXYPHENETHYL)-3-THIOXO-2,3,10,10A-TETRAHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE](/img/structure/B4648149.png)
![1-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(FURAN-2-CARBONYL)PIPERAZINE](/img/structure/B4648160.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4648164.png)
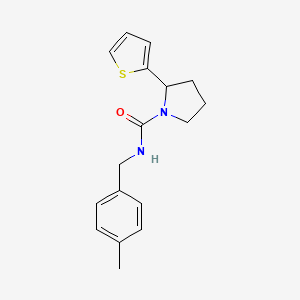
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B4648177.png)
![3-methoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4648188.png)
![2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4648201.png)
